molecular formula C72H129O7P B12523034 Phosphoric acid--2,3-dinonylphenol (1/3) CAS No. 805233-78-7

Phosphoric acid--2,3-dinonylphenol (1/3)

Cat. No.: B12523034
CAS No.: 805233-78-7
M. Wt: 1137.8 g/mol
InChI Key: SPWPBAMDOJJHDN-UHFFFAOYSA-N
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Description

Phosphoric acid–2,3-dinonylphenol (1/3) is a chemical compound with the molecular formula C72H129O7P. It is a complex ester formed by the reaction of phosphoric acid with 2,3-dinonylphenol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid–2,3-dinonylphenol (1/3) typically involves the esterification of phosphoric acid with 2,3-dinonylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include the use of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to a temperature of around 100-150°C and stirred for several hours to complete the esterification process .

Industrial Production Methods

In industrial settings, the production of phosphoric acid–2,3-dinonylphenol (1/3) is carried out in large-scale reactors. The process involves the continuous feeding of phosphoric acid and 2,3-dinonylphenol into the reactor, along with the catalyst and solvent. The reaction mixture is heated and stirred continuously to ensure complete conversion of the reactants to the desired product. The product is then purified by distillation or crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid–2,3-dinonylphenol (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphoric acid and phenol functional groups in the compound .

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can result in the formation of alcohols. Substitution reactions can yield a variety of substituted phenol derivatives .

Scientific Research Applications

Phosphoric acid–2,3-dinonylphenol (1/3) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in biochemical studies to investigate the interactions between phosphoric acid derivatives and biological molecules.

    Medicine: In medicinal chemistry, phosphoric acid–2,3-dinonylphenol (1/3) is studied for its potential therapeutic properties.

    Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of phosphoric acid–2,3-dinonylphenol (1/3) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phosphoric acid group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can undergo redox reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Phosphoric acid–2,3-dinonylphenol (1/3) can be compared with other similar compounds, such as other phosphoric acid esters and phenol derivatives. Some of the similar compounds include:

Phosphoric acid–2,3-dinonylphenol (1/3) is unique due to its specific substitution pattern and the ratio of phosphoric acid to phenol, which imparts distinct chemical and physical properties to the compound .

Properties

CAS No.

805233-78-7

Molecular Formula

C72H129O7P

Molecular Weight

1137.8 g/mol

IUPAC Name

2,3-di(nonyl)phenol;phosphoric acid

InChI

InChI=1S/3C24H42O.H3O4P/c3*1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2;1-5(2,3)4/h3*17,19,21,25H,3-16,18,20H2,1-2H3;(H3,1,2,3,4)

InChI Key

SPWPBAMDOJJHDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.OP(=O)(O)O

Origin of Product

United States

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